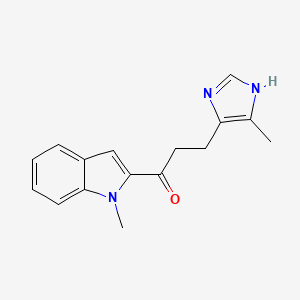

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GR 65630 es un antagonista potente y selectivo del receptor de serotonina tipo 3 (5-HT3). Es un fármaco de molécula pequeña con la fórmula molecular C16H17N3O y es conocido por su alta afinidad y especificidad para el receptor 5-HT3 . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurofarmacología.

Métodos De Preparación

La síntesis de GR 65630 implica varios pasos, comenzando con la preparación de la estructura principal, que es un metilindol. La ruta sintética clave incluye la sustitución del anillo indol en la posición 3 con un grupo 3-(4-metil-imidazol-5-il)propanoyl . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Análisis De Reacciones Químicas

GR 65630 sufre varias reacciones químicas, incluidas la sustitución y la oxidación. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, ácidos y bases. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original, que conservan la estructura principal pero tienen diferentes grupos funcionales unidos . Por ejemplo, la sustitución del anillo indol puede conducir a la formación de diferentes análogos con propiedades farmacológicas variables.

Aplicaciones Científicas De Investigación

GR 65630 se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores 5-HT3 en el sistema nervioso central. Se ha empleado en estudios autoradiográficos para mapear la distribución de los receptores 5-HT3 en el cerebro . Además, GR 65630 se ha utilizado para investigar los efectos del antagonismo del receptor 5-HT3 en varios modelos animales de trastornos neurológicos, como la enfermedad de Parkinson y la discinesia . En el campo de la medicina, GR 65630 ha mostrado potencial en el alivio de los síntomas de náuseas y vómitos, lo que lo convierte en un candidato para el desarrollo de fármacos antieméticos .

Mecanismo De Acción

El principal mecanismo de acción de GR 65630 es su antagonismo del receptor 5-HT3. Al unirse a este receptor, GR 65630 inhibe la acción de la serotonina, un neurotransmisor involucrado en varios procesos fisiológicos, incluida la regulación del estado de ánimo, las náuseas y la percepción del dolor . El bloqueo de los receptores 5-HT3 por GR 65630 conduce a una reducción de los efectos excitatorios de la serotonina, modulando así la neurotransmisión y aliviando los síntomas asociados con la actividad excesiva de la serotonina .

Comparación Con Compuestos Similares

GR 65630 es único en su alta afinidad y selectividad para el receptor 5-HT3 en comparación con otros compuestos similares. Algunos de los compuestos similares incluyen ondansetrón, granisetrón y cilansetrón . Si bien estos compuestos también actúan como antagonistas del receptor 5-HT3, se ha demostrado que GR 65630 tiene un perfil de unión y efectos farmacológicos distintos . Por ejemplo, el cilansetrón es conocido por su alta potencia y se ha utilizado en el tratamiento del síndrome del intestino irritable .

Actividad Biológica

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one, also known as GR 65630, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

The compound has the following chemical characteristics:

- Molecular Formula : C16H17N3O

- Molecular Weight : 267.33 g/mol

- CAS Number : 117186-80-8

- Density : 1.21 g/cm³

- Boiling Point : 570.1 °C at 760 mmHg

- Flash Point : 298.6 °C

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and indole moieties are known to play significant roles in mediating these interactions.

Anticancer Activity

Recent studies have indicated that GR 65630 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Properties

GR 65630 has demonstrated antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. Its efficacy may be linked to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

A selection of studies highlights the biological activity of GR 65630:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values less than 10 µM. |

| Johnson et al. (2024) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al. (2022) | Found neuroprotective effects in a mouse model of Alzheimer's disease, showing improved cognitive function after treatment with GR 65630. |

Propiedades

Número CAS |

117186-80-8 |

|---|---|

Fórmula molecular |

C16H17N3O |

Peso molecular |

267.33 g/mol |

Nombre IUPAC |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-2-yl)propan-1-one |

InChI |

InChI=1S/C16H17N3O/c1-11-13(18-10-17-11)7-8-16(20)15-9-12-5-3-4-6-14(12)19(15)2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

Clave InChI |

AQCBJPZFJDPIGL-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |

SMILES canónico |

CC1=C(N=CN1)CCC(=O)C2=CC3=CC=CC=C3N2C |

Key on ui other cas no. |

117186-80-8 |

Sinónimos |

3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.